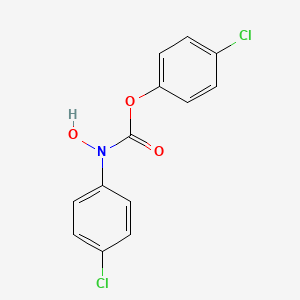
2-(Butylamino)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a clear, colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its role as a monomer in the production of polymers and copolymers, which are used in a wide range of applications including coatings, adhesives, and ion exchange resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. The use of continuous flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are employed in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted amines or esters.
Applications De Recherche Scientifique
2-(Butylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and ion exchange resins.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound contains a reactive double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and chemical resistance, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Butylamino)ethyl 2-methylprop-2-enoate is unique due to its specific alkyl chain length and the presence of the butylamino group. This structural feature imparts distinct properties to the compound, such as enhanced hydrophobicity and improved compatibility with certain polymers. Compared to its analogs, it offers better performance in specific applications like coatings and adhesives.
Propriétés
Numéro CAS |
24171-27-5 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(butylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-11-7-8-13-10(12)9(2)3/h11H,2,4-8H2,1,3H3 |
Clé InChI |
NMGPHUOPSWFUEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


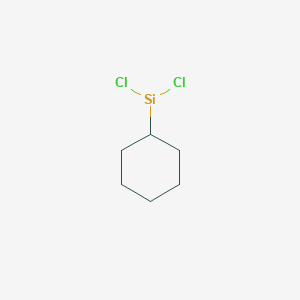

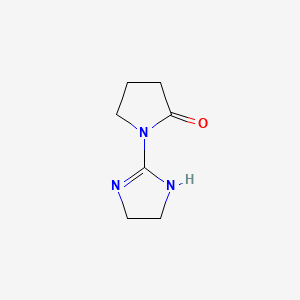

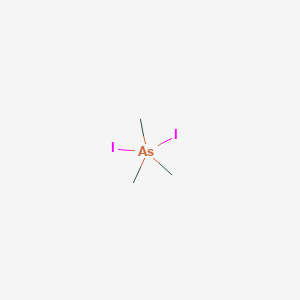
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)

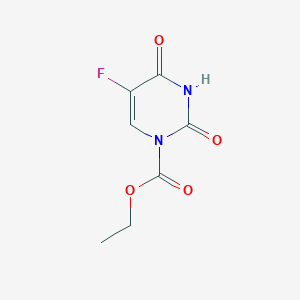
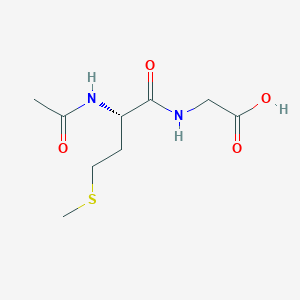
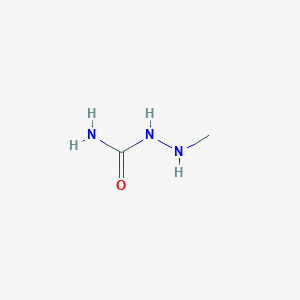
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
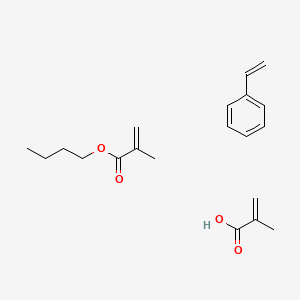
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
